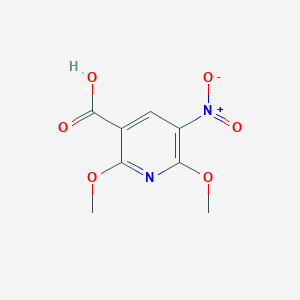

2,6-Dimethoxy-5-nitropyridine-3-carboxylic acid

Description

The exact mass of the compound 2,6-Dimethoxy-5-nitropyridine-3-carboxylic acid is 228.03823598 g/mol and the complexity rating of the compound is 278. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,6-Dimethoxy-5-nitropyridine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dimethoxy-5-nitropyridine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-dimethoxy-5-nitropyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O6/c1-15-6-4(8(11)12)3-5(10(13)14)7(9-6)16-2/h3H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCQSFUSFJMIGJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=N1)OC)C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50698198 | |

| Record name | 2,6-Dimethoxy-5-nitropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50698198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

685879-38-3 | |

| Record name | 2,6-Dimethoxy-5-nitropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50698198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 2,6-Dimethoxy-5-nitropyridine-3-carboxylic Acid: Structure, Synthesis, and Applications in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of 2,6-Dimethoxy-5-nitropyridine-3-carboxylic acid, a specialized heterocyclic compound. Pyridine carboxylic acids are established as versatile scaffolds in drug discovery, serving as foundational structures for a wide array of therapeutic agents.[1] The incorporation of a nitro group and methoxy substituents significantly influences the molecule's electronic properties and synthetic utility, making it a valuable intermediate for medicinal chemists. This document delves into the molecule's chemical structure, proposes a logical synthetic pathway based on established organic chemistry principles, and explores its potential applications in research and drug development. It is designed for researchers, scientists, and professionals in the pharmaceutical industry who require a deep technical understanding of this and related nitropyridine scaffolds.

Introduction: The Role of Nitropyridine Scaffolds in Drug Discovery

Pyridine-based ring systems are a cornerstone of medicinal chemistry, recognized as "privileged structures" due to their prevalence in FDA-approved drugs.[2] The pyridine ring's aromatic and electron-deficient nature facilitates crucial π-π stacking and hydrogen bond interactions with biological targets, enhancing binding affinity.[1] When functionalized with a carboxylic acid, the scaffold gains a versatile handle for creating esters, amides, and other derivatives, enabling the systematic exploration of a molecule's structure-activity relationship (SAR).[3]

The strategic placement of additional functional groups dictates the compound's utility:

-

Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group that significantly modulates the electronic character of the pyridine ring. It is also a key synthetic intermediate, readily reducible to an amine group, which can then be further functionalized.[4] Many bioactive molecules and approved drugs contain a nitroaromatic moiety, highlighting its importance in pharmacophores.[4]

-

Methoxy Groups (-OCH₃): As electron-donating groups, the two methoxy groups at the 2 and 6 positions increase the electron density of the pyridine ring. This electronic influence is critical during synthesis, as it activates the ring and helps direct the position of electrophilic substitution reactions, such as nitration.[5]

The combination of these features in 2,6-Dimethoxy-5-nitropyridine-3-carboxylic acid results in a highly functionalized and synthetically versatile building block poised for application in the development of novel therapeutic agents.

Chemical Structure and Physicochemical Properties

The core structure consists of a central pyridine ring substituted with two methoxy groups, a nitro group, and a carboxylic acid.

Visualizing the Core Structure

Caption: Chemical structure of the target molecule.

Calculated Physicochemical Data

Direct experimental data for this specific molecule is not extensively documented in public databases. The properties below are calculated based on its chemical structure and provide reliable estimates for experimental design.

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂O₆ | Calculated |

| Molecular Weight | 228.16 g/mol | Calculated |

| Topological Polar Surface Area (TPSA) | 120.15 Ų | Calculated |

| Calculated logP | 0.5 - 1.0 | Estimated |

| Hydrogen Bond Donors | 1 (from carboxylic acid) | Calculated |

| Hydrogen Bond Acceptors | 7 (N, O atoms) | Calculated |

Synthesis and Methodologies

Proposed Synthetic Workflow

The proposed synthesis involves a multi-step process starting from a commercially available precursor, such as 2,6-dimethoxypyridine. The key transformation is the selective nitration of the pyridine ring, followed by the introduction and/or modification of the carboxylic acid group.

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative, conceptual methodology. Researchers should perform their own literature search and optimization.

Step 1: Nitration of 2,6-Dimethoxypyridine

-

Rationale: The electron-donating methoxy groups activate the pyridine ring, making it susceptible to electrophilic nitration. A strong nitrating system like oleum and potassium nitrate is often required for such heterocyclic systems.[5] The reaction is performed at a controlled temperature to prevent over-nitration and decomposition.

-

Procedure:

-

In a three-necked flask equipped with a stirrer and a thermometer, carefully add 2,6-dimethoxypyrazine to 20% oleum at 0°C.

-

Add potassium nitrate (KNO₃) portion-wise, ensuring the temperature does not exceed 10°C.

-

Allow the mixture to stir at room temperature for 3-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, slowly pour the mixture onto crushed ice.

-

The resulting precipitate (2,6-dimethoxy-3,5-dinitropyrazine) is filtered, washed with cold water until neutral, and dried under a vacuum.[5][6]

-

Step 2: Selective Monoreduction of the Dinitro Intermediate

-

Rationale: To achieve the target 5-nitro compound, one of the nitro groups from the dinitro intermediate must be selectively reduced to an amino group, which can then be removed.

-

Procedure:

-

Dissolve the dinitro compound in a suitable solvent like ethanol.

-

Add a reducing agent such as sodium sulfide (Na₂S) or ammonium bisulfide (NH₄HS) and heat the mixture under reflux.

-

Monitor the reaction by TLC until one nitro group is reduced.

-

Cool the reaction, remove the solvent, and purify the resulting aminonitro intermediate.

-

Step 3: Diazotization and Removal of the Amino Group

-

Rationale: The amino group can be converted into a diazonium salt, which is then removed via a process like the deamination reaction, leaving the desired 2,6-dimethoxy-5-nitropyridine.

-

Procedure:

-

Dissolve the aminonitro intermediate in an acidic solution (e.g., H₂SO₄/H₂O).

-

Cool to 0-5°C and add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.

-

Add a reducing agent like hypophosphorous acid (H₃PO₂) and warm the mixture gently to effect deamination.

-

Extract the product into an organic solvent and purify by chromatography.

-

Step 4: Carboxylation

-

Rationale: The final step involves introducing the carboxylic acid at the 3-position. This can be achieved through directed ortho-metalation, where a strong base selectively deprotonates the position adjacent to a directing group, followed by quenching with carbon dioxide.

-

Procedure:

-

Dissolve the 2,6-dimethoxy-5-nitropyridine intermediate in a dry, aprotic solvent like THF under an inert atmosphere (e.g., Argon).

-

Cool the solution to -78°C and add a strong base like n-butyllithium (n-BuLi) dropwise.

-

Stir for 1-2 hours at low temperature to allow for lithiation.

-

Bubble dry carbon dioxide gas through the solution or add crushed dry ice.

-

Allow the reaction to warm to room temperature, then quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Acidify the aqueous layer with HCl to protonate the carboxylate, causing the final product to precipitate.

-

Filter, wash, and dry the solid to yield 2,6-Dimethoxy-5-nitropyridine-3-carboxylic acid.

-

Potential Applications in Research and Drug Development

The true value of 2,6-Dimethoxy-5-nitropyridine-3-carboxylic acid lies in its potential as a versatile chemical building block. Its highly functionalized structure allows for multiple, selective chemical modifications, making it an ideal starting point for generating libraries of diverse compounds for high-throughput screening.

-

Precursor for Bioactive Molecules: Nitropyridines are well-documented precursors for a wide range of compounds with diverse biological activities, including antitumor, antiviral, and anti-inflammatory properties.[2] This molecule can serve as a key intermediate in the synthesis of complex heterocyclic systems.

-

Scaffold for Kinase Inhibitors: The pyridine core is a common feature in many kinase inhibitors. The carboxylic acid function can be used to form amide bonds with various amine-containing fragments, a common strategy in the development of targeted cancer therapies.

-

Intermediate for Dihydropyridine Derivatives: Though structurally distinct, this molecule shares functional motifs with intermediates used in the synthesis of dihydropyridine calcium channel blockers like Benidipine and Nicardipine.[7][8] This suggests its potential utility in the synthesis of related cardiovascular agents.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, general precautions for handling functionalized nitroaromatic compounds should be strictly followed.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[9][10]

-

Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[11]

-

Handling: Avoid contact with skin, eyes, and clothing. Prevent dust formation. Wash hands thoroughly after handling.[12]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.

-

First Aid Measures:

-

Skin Contact: Immediately wash off with plenty of soap and water. If irritation persists, seek medical attention.[9]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[10]

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[9]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical attention.[11]

-

Conclusion

2,6-Dimethoxy-5-nitropyridine-3-carboxylic acid represents a molecule of significant interest for synthetic and medicinal chemistry. Its combination of a privileged pyridine scaffold with strategically placed methoxy, nitro, and carboxylic acid groups makes it a highly valuable and versatile intermediate. While its synthesis requires a multi-step approach, the underlying chemical principles are well-established. The potential to use this compound as a foundational building block in the discovery of new enzyme inhibitors, kinase modulators, and other therapeutic agents underscores its importance for researchers dedicated to advancing the frontiers of drug development.

References

-

GSRS. (n.d.). 2,6-DIMETHYL-5-METHOXYCARBONYL-4-(3-NITROPHENYL)-1,4-DIHYDROPYRIDINE-3-CARBOXYLIC ACID. Retrieved from [Link]

-

ChemBK. (2024). 2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)-1,4-dihydroxypyridine-3-carboxylic acid Request for Quotation. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2,6-dimethyl-4-(3-nitrophenyl)-3-carboxy-5-pyridinecarboxylate. Retrieved from [Link]

-

IndiaMART. (n.d.). 2,6-Dimethyl-5-Methoxycarbonyl-4-(3-Nitrophenyl)-1,4-Dihydropyridine-3-Carboxylic Acid. Retrieved from [Link]

-

TNO. (n.d.). A Study of the Synthesis and Amination of 2,6‑Dialkoxy‑3,5‑dinitropyrazines. Retrieved from [Link]

-

MDPI. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

-

PubChem. (n.d.). (4R)-5-(Methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid. Retrieved from [Link]

-

PharmaCompass. (n.d.). 5-Methoxycarbonyl-2,6-dimethyl-4(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid. Retrieved from [Link]

-

PMC. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved from [Link]

-

Research Square. (n.d.). Improvement of the synthesis process of 2, 6-diamino-3, 5-dinitropyrazine-1-oxide. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information Synthetic routes to compounds 5 and 10-19. Retrieved from [Link]

-

Inxight Drugs - ncats. (n.d.). 2,6-DIMETHYL-5-METHOXYCARBONYL-4-(3-NITROPHENYL)-1,4-DIHYDROPYRIDINE-3-CARBOXYLIC ACID. Retrieved from [Link]

-

PubChem. (n.d.). 6-Hydroxy-5-nitropyridine-3-carboxylic acid. Retrieved from [Link]

-

PMC. (2025). Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (n.d.). Spectrophotometric determination of Mn (II) ion by Pyridine 2, 6 dicarboxylic acid. Retrieved from [Link]

-

Chemical Review and Letters. (2020). Recent Advances in Decarboxylative Nitration of Carboxylic Acids. Retrieved from [Link]

- Google Patents. (n.d.). EP0202625B1 - Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(n-benzyl-n-methylamino)-ethyl ester 5-methyl ester and its hydrochloride salt.

Sources

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrevlett.com [chemrevlett.com]

- 5. researchgate.net [researchgate.net]

- 6. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 7. 2 Manufacturers, Exporters and Suppliers from Ankleshwar India [niksanpharmaceutical.in]

- 8. EP0202625B1 - Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(n-benzyl-n-methylamino)-ethyl ester 5-methyl ester and its hydrochloride salt - Google Patents [patents.google.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. peptide.com [peptide.com]

- 12. tcichemicals.com [tcichemicals.com]

Technical Whitepaper: 2,6-Dimethoxy-5-nitronicotinic Acid in Advanced Kinase Inhibitor Synthesis

Executive Summary & Strategic Importance

In the landscape of targeted oncology, the design of highly selective receptor tyrosine kinase (RTK) inhibitors relies on heavily functionalized heterocyclic building blocks. 2,6-Dimethoxy-5-nitronicotinic acid (CAS: 685879-38-3) has emerged as a critical intermediate in the synthesis of[1]. Its unique substitution pattern—featuring two electron-donating methoxy groups, an electron-withdrawing nitro group, and a reactive carboxylic acid—provides a highly tunable scaffold for drug developers.

As a Senior Application Scientist, I approach this compound not just as a static chemical, but as a dynamic synthetic node. This guide deconstructs the physicochemical properties, the causality behind its regioselective synthesis, and the self-validating protocols required to integrate it into API (Active Pharmaceutical Ingredient) manufacturing workflows.

Physicochemical Profiling & Structural Dynamics

Understanding the intrinsic properties of 2,6-dimethoxy-5-nitronicotinic acid is essential for optimizing downstream reactions. The dual methoxy groups at the C2 and C6 positions strongly activate the pyridine ring, making it susceptible to electrophilic aromatic substitution, while the nitro group at C5 significantly lowers the pKa of the adjacent carboxylic acid at C3.

Table 1: Quantitative Physicochemical Data

| Property | Value / Specification |

| Chemical Name | 2,6-Dimethoxy-5-nitropyridine-3-carboxylic acid |

| CAS Registry Number | 685879-38-3[2] |

| Molecular Formula | C8H8N2O6[2] |

| Molecular Weight | 228.16 g/mol [2] |

| Appearance | Crystalline solid |

| Solubility | Soluble in polar aprotic solvents (DMF, DMSO, MeCN) |

| Storage Conditions | Inert atmosphere, room temperature |

Mechanistic Synthesis & Self-Validating Workflow

The synthesis of 2,6-dimethoxy-5-nitronicotinic acid requires precision. Standard nitration conditions (concentrated

The Causality of Reagent Selection: To circumvent ether cleavage, we utilize a mixture of nitric acid and acetic anhydride[1]. This combination generates acetyl nitrate (

Protocol 1: Regioselective Nitration (Self-Validating System)

This protocol incorporates In-Process Controls (IPC) to ensure the reaction validates its own completion before the quench phase.

-

System Purging & Preparation: Purge a jacketed glass reactor with

. Charge the reactor with 2,6-dimethoxynicotinic acid (1.0 eq) and acetic anhydride (5.0 eq). Chill the suspension to 0°C. -

Electrophile Generation: In a separate addition funnel, carefully mix fuming nitric acid (1.2 eq) with acetic anhydride (1.0 eq) at 0°C to form acetyl nitrate.

-

Controlled Addition: Add the acetyl nitrate solution dropwise to the reactor over 60 minutes, maintaining the internal temperature strictly below 5°C to prevent thermal runaway and oxidative degradation.

-

Self-Validating IPC (LC-MS): After 2 hours of stirring at 5°C, sample 10 µL of the mixture. Quench into 1 mL of cold acetonitrile and inject into the LC-MS. Validation Check: The reaction is deemed complete only when the starting material peak is <1.5% (Area) and the product mass (m/z 227.1 [M-H]-) is dominant. Do not proceed to step 5 until this metric is met.

-

Quench & Isolation: Pour the validated reaction mixture over crushed ice. The product, 2,6-dimethoxy-5-nitronicotinic acid, will precipitate as a solid. Filter, wash with cold water, and dry under vacuum at 40°C.

Fig 1. Synthetic workflow for 2,6-dimethoxy-5-nitronicotinic acid and its downstream activation.

Application in Oncology: c-Met Inhibitor Development

The primary industrial application of 2,6-dimethoxy-5-nitronicotinic acid is its role as a precursor in the synthesis of c-Met (Hepatocyte Growth Factor Receptor) inhibitors[1]. Dysregulation of the c-Met pathway drives tumor proliferation and metastasis via the PI3K/AKT and RAS/MAPK signaling cascades.

To integrate our compound into a c-Met inhibitor, the carboxylic acid must be activated for amide coupling.

The Causality of Activation: The isolated 2,6-dimethoxy-5-nitronicotinic acid is reacted with thionyl chloride (

Fig 2. c-Met signaling pathway and targeted intervention by 685879-38-3 derived inhibitors.

Analytical Validation Standards

To guarantee the trustworthiness of the synthesized 2,6-dimethoxy-5-nitronicotinic acid before downstream API coupling, the following analytical signatures must be verified:

-

1H NMR (DMSO-d6): The spectrum must show a distinct, isolated singlet in the aromatic region (around

8.5 - 9.0 ppm), corresponding to the solitary C4 proton on the pyridine ring. The presence of two distinct singlet peaks integrating to 3H each (around -

HPLC Purity: Utilizing a C18 reverse-phase column with a gradient of Water (0.1% TFA) and Acetonitrile, the compound must elute as a single sharp peak with a UV purity of

98.0%.

References

-

Title: c-Met inhibitors (Infectious Agents and Cancer, 2013, 8:13) Source: ResearchGate / Infectious Agents and Cancer URL: [Link]

Sources

An In-depth Technical Guide to 2,6-Dimethoxy-5-nitropyridine-3-carboxylic acid: Synthesis, Properties, and Potential Applications

Foreword: Navigating the Landscape of Novel Chemical Entities

In the realm of drug discovery and development, the exploration of novel chemical entities is paramount. This guide focuses on 2,6-Dimethoxy-5-nitropyridine-3-carboxylic acid, a compound for which a unique Chemical Abstracts Service (CAS) number has not been identified in publicly accessible databases as of the time of this writing. The absence of a registered CAS number suggests that this molecule represents a novel synthetic target. This document, therefore, serves as a forward-looking technical guide, providing a scientifically grounded framework for its synthesis, a projection of its physicochemical properties, and an exploration of its potential applications based on the well-established bioactivity of related nitropyridine scaffolds.

Predicted Physicochemical Properties

While empirical data for the target compound is unavailable, its fundamental properties can be predicted based on its molecular structure. These predictions are crucial for designing synthetic routes and for anticipating its behavior in biological systems.

| Property | Predicted Value |

| Molecular Formula | C8H8N2O5 |

| Molecular Weight | 212.16 g/mol |

| Appearance | Expected to be a solid at room temperature, likely a crystalline powder, potentially with a yellow hue due to the nitro group. |

| Solubility | Predicted to have low solubility in water and non-polar organic solvents, with increased solubility in polar aprotic solvents like DMSO and DMF, and in basic aqueous solutions due to the acidic carboxylic acid group. |

| pKa | The carboxylic acid proton is expected to have a pKa in the range of 3-4, typical for a carboxylic acid on an electron-deficient pyridine ring. |

Proposed Synthetic Pathway

The synthesis of 2,6-Dimethoxy-5-nitropyridine-3-carboxylic acid is a multi-step process that requires careful strategic planning regarding the order of functional group introduction. The electron-donating methoxy groups and the electron-withdrawing nitro and carboxylic acid groups will have significant directing effects on subsequent reactions. A plausible and logical synthetic route is proposed below, starting from the commercially available 2,6-dichloropyridine.

Caption: A proposed multi-step synthesis of 2,6-Dimethoxy-5-nitropyridine-3-carboxylic acid.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2,6-Dimethoxypyridine

This initial step involves a nucleophilic aromatic substitution (SNAr) reaction, where the chloride ions on the electron-deficient pyridine ring are displaced by methoxide ions.[1]

-

Reagents: 2,6-Dichloropyridine, Sodium methoxide solution (25-30% in methanol), Methanol (anhydrous).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-dichloropyridine in anhydrous methanol.

-

Slowly add a stoichiometric excess (e.g., 2.2 equivalents) of sodium methoxide solution to the reaction mixture.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Resuspend the residue in water and extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2,6-dimethoxypyridine.

-

Purify the product by vacuum distillation or column chromatography on silica gel.

-

Step 2: Synthesis of 2,6-Dimethoxy-3-methylpyridine

Introduction of a methyl group at the 3-position can be achieved via directed ortho-metalation followed by quenching with an electrophile.

-

Reagents: 2,6-Dimethoxypyridine, n-Butyllithium (n-BuLi) in hexanes, Tetrahydrofuran (THF, anhydrous), Methyl iodide (CH3I).

-

Procedure:

-

Dissolve 2,6-dimethoxypyridine in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a slight stoichiometric excess (e.g., 1.1 equivalents) of n-BuLi to the solution. The methoxy groups direct the lithiation to the 3-position.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

Add a stoichiometric excess of methyl iodide to the reaction mixture and allow it to slowly warm to room temperature overnight.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the resulting 2,6-dimethoxy-3-methylpyridine by column chromatography.

-

Step 3: Synthesis of 2,6-Dimethoxy-3-methyl-5-nitropyridine

The nitration of the electron-rich 2,6-dimethoxypyridine ring is expected to be facile. The methoxy groups are ortho-, para-directing, and the methyl group is also activating and ortho-, para-directing. Therefore, the nitro group is expected to add at the 5-position.

-

Reagents: 2,6-Dimethoxy-3-methylpyridine, Concentrated nitric acid, Concentrated sulfuric acid.

-

Procedure:

-

In a flask cooled in an ice bath, slowly add concentrated sulfuric acid to 2,6-dimethoxy-3-methylpyridine with stirring.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

-

Add the nitrating mixture dropwise to the solution of the pyridine derivative, maintaining the reaction temperature below 10 °C.[2]

-

After the addition is complete, stir the reaction mixture at low temperature for a specified time, monitoring by TLC.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide or sodium bicarbonate solution).

-

Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

-

Purify the product by column chromatography or recrystallization.

-

Step 4: Synthesis of 2,6-Dimethoxy-5-nitropyridine-3-carboxylic acid

The final step involves the oxidation of the methyl group to a carboxylic acid.

-

Reagents: 2,6-Dimethoxy-3-methyl-5-nitropyridine, Potassium permanganate (KMnO4), Water, Sulfuric acid (for acidification).

-

Procedure:

-

Suspend 2,6-dimethoxy-3-methyl-5-nitropyridine in water and heat the mixture.

-

Slowly add a stoichiometric amount of potassium permanganate to the heated suspension.

-

Reflux the mixture for several hours until the purple color of the permanganate has disappeared.

-

Cool the reaction mixture and filter to remove the manganese dioxide byproduct.

-

Acidify the filtrate with dilute sulfuric acid to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry to yield 2,6-dimethoxy-5-nitropyridine-3-carboxylic acid.

-

Potential Applications in Drug Discovery and Development

The nitropyridine scaffold is a "privileged structural motif" in medicinal chemistry, appearing in numerous bioactive molecules.[3] These compounds are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5]

The target molecule, 2,6-Dimethoxy-5-nitropyridine-3-carboxylic acid, possesses several functional groups that could contribute to its bioactivity:

-

The Nitropyridine Core: The nitro group is a key pharmacophore that can participate in various biological interactions. It can be reduced in hypoxic environments, such as those found in solid tumors, to generate reactive radical species that can induce cellular damage. This makes nitropyridine derivatives promising candidates for the development of hypoxia-activated prodrugs for cancer therapy.

-

The Carboxylic Acid Group: This functional group can participate in hydrogen bonding and ionic interactions with biological targets, such as the active sites of enzymes or receptors. It also enhances the water solubility of the molecule, which can be advantageous for drug delivery.

-

The Methoxy Groups: These groups can influence the electronic properties of the pyridine ring and can be involved in hydrophobic interactions with biological targets. They can also be sites of metabolic transformation.

Given these features, 2,6-Dimethoxy-5-nitropyridine-3-carboxylic acid could be investigated as a potential inhibitor of various enzymes or as a modulator of signaling pathways implicated in disease.

Caption: A hypothetical mechanism of action for 2,6-Dimethoxy-5-nitropyridine-3-carboxylic acid as a hypoxia-activated anticancer agent.

Conclusion

While 2,6-Dimethoxy-5-nitropyridine-3-carboxylic acid remains a novel and uncharacterized compound, its structural features suggest significant potential as a valuable building block in medicinal chemistry. The proposed synthetic route provides a practical starting point for its preparation, and the analysis of its potential applications offers a rationale for its further investigation. As the field of drug discovery continues to evolve, the exploration of such novel chemical spaces will be crucial for the development of next-generation therapeutics.

References

-

National Center for Biotechnology Information. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. PMC. Retrieved from [Link]

-

MDPI. (2025, May 7). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine. PMC. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Nitropyridines, Their Synthesis and Reactions. Retrieved from [Link]

- Google Patents. (n.d.). CN103880740B - The synthesis of 4-nitro-3-hydroxyl-2-pyridine carboxylic acid.

- Google Patents. (n.d.). WO2010089773A2 - Process for preparation of nitropyridine derivatives.

-

ResearchGate. (n.d.). Nitropyridines: Synthesis and reactions. Retrieved from [Link]

-

ACS Publications. (2025, February 24). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (4R)-5-(Methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid. PubChem. Retrieved from [Link]

- Google Patents. (n.d.). US6624307B1 - Process for producing 2,6-dihydroxy-3,4-dialkylpyridines.

-

Inxight Drugs. (n.d.). 2,6-DIMETHYL-5-METHOXYCARBONYL-4-(3-NITROPHENYL)-1,4-DIHYDROPYRIDINE-3-CARBOXYLIC ACID. Retrieved from [Link]

-

MDPI. (2023, June 6). 8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups. Retrieved from [Link]

- Google Patents. (n.d.). US5945537A - Nitration of pyridine-2, 6-diamines.

-

Matrix Fine Chemicals. (n.d.). 5-NITROPYRIDINE-3-CARBOXYLIC ACID | CAS 2047-49-6. Retrieved from [Link]

- Google Patents. (n.d.). WO1997011058A1 - Nitration of pyridine-2,6-diamines.

Sources

Nitropyridine Carboxylic Acid Derivatives: Synthetic Architectures and Medicinal Utility

Topic: Nitropyridine Carboxylic Acid Derivatives in Medicinal Chemistry Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]

Executive Summary

In the landscape of heterocyclic medicinal chemistry, nitropyridine carboxylic acids represent a high-value, bifunctional scaffold. They serve as critical "chassis" molecules, offering a unique combination of electronic deficiency (due to the pyridine nitrogen and nitro group) and hydrogen-bonding capability (via the carboxylate). While the nitro group is often viewed as a structural alert in final drug candidates due to potential mutagenicity, its utility as a masked amine or an electron-withdrawing modulator in intermediates is unparalleled.[1] This guide explores the synthesis, reactivity, and application of these derivatives, focusing on their role as precursors to privileged amino-pyridine pharmacophores in kinase inhibitors and antibacterial agents.[1]

Structural & Electronic Properties

The nitropyridine carboxylic acid scaffold is defined by extreme electron deficiency.

-

The Pyridine Core: The nitrogen atom pulls electron density, deactivating the ring toward electrophilic substitution but activating it for nucleophilic attack.

-

The Nitro Group: A strong electron-withdrawing group (EWG) that further depletes ring electron density. When ortho or para to a leaving group (like a halogen), it facilitates rapid

reactions. -

The Carboxylic Acid: Provides a handle for amide coupling (peptidomimetics) or esterification (prodrugs), while also modulating solubility and lipophilicity (

).

Key Insight: The interplay between the nitro group and the ring nitrogen creates specific "hotspots" for regioselective functionalization. For instance, in 2-chloro-5-nitropyridine , the C2 position is highly electrophilic, allowing for the introduction of complex amines before the carboxylic acid moiety is manipulated.[1]

Synthetic Architectures

Constructing these scaffolds requires bypassing the poor reactivity of pyridine toward direct nitration. Three primary routes are industry-standard.[1]

Route A: Oxidation of Methyl-Nitropyridines

This is the most scalable approach for accessing isomers like 5-nitro-2-pyridinecarboxylic acid .[1]

-

Reagent:

or -

Mechanism: Radical oxidation of the benzylic-like methyl group.[1]

-

Causality: The nitro group survives oxidative conditions that would destroy electron-rich rings, making this route robust.[1]

Route B: Nucleophilic Substitution-Carboxylation

Used when starting from halopyridines.[1]

-

Step 1:

displacement of a halide with cyanide ( -

Step 2: Hydrolysis of the nitrile to the acid.

-

Self-Validating Check: The appearance of a nitrile stretch (~2230

) in IR confirms Step 1; its disappearance and the emergence of a broad carbonyl peak (~1700

Route C: The Vicarious Nucleophilic Substitution (VNS)

Useful for introducing carbon nucleophiles para to the nitro group without a leaving group, preserving the acid functionality if protected.

Experimental Protocol: Synthesis of 5-Nitro-2-Pyridinecarboxylic Acid

This protocol is designed for high purity and scalability, utilizing the oxidative cleavage of a methyl precursor.[1]

Objective: Conversion of 2-methyl-5-nitropyridine to 5-nitro-2-pyridinecarboxylic acid.

Materials:

-

2-Methyl-5-nitropyridine (10.0 mmol)[1]

-

Potassium Permanganate (

) (25.0 mmol, 2.5 eq)[1] -

Water (

) (50 mL) -

Celite (Filter aid)

Step-by-Step Methodology:

-

Slurry Formation: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend 2-methyl-5-nitropyridine in water.

-

Why: Water acts as a heat sink and solvent for the oxidant.

-

-

Staged Addition: Heat the mixture to 80°C. Add

in five equal portions over 1 hour.-

Control: Adding all oxidant at once can cause a violent exotherm and "bumping."

-

-

Reflux: Heat to reflux (100°C) for 4 hours. The purple color should fade to a brown manganese dioxide (

) precipitate.-

Endpoint: TLC (MeOH/DCM 1:9) shows disappearance of the less polar starting material.

-

-

Filtration: Filter the hot reaction mixture through a Celite pad to remove

. Wash the pad with hot water (2 x 10 mL).-

Critical: Filtration must be done hot to prevent the product from crystallizing in the filter cake.

-

-

Acidification: Cool the filtrate to 0°C in an ice bath. Slowly acidify to pH 2-3 using concentrated HCl.

-

Observation: A white to pale yellow precipitate (the free acid) will form.

-

-

Isolation: Filter the solid, wash with cold water, and dry under vacuum at 50°C.

Yield: Typically 65-75%.[1]

Characterization:

Reactivity Profile & Chemo-differentiation

The "Nitro-Acid" scaffold offers orthogonal reactivity.[1] The diagram below illustrates how to selectively manipulate the molecule.

Figure 1: Divergent synthetic pathways from the core scaffold.[1] The acid is typically coupled first to establish the molecular skeleton, followed by nitro reduction to avoid handling sensitive amino-acids early in the sequence.[1]

Medicinal Chemistry Applications

Kinase Inhibitors (The "Masked" Amino-Pyridine)

Many kinase inhibitors (e.g., targeting JAK2, EGFR) require an amino-pyridine moiety to form hydrogen bonds with the hinge region of the ATP binding site.

-

Strategy: The nitro group is used as a robust precursor.[3][4] It withstands harsh coupling conditions used to attach the "tail" of the inhibitor. Once the skeleton is built, the nitro is reduced to the amine (

), which is then often acylated or left free to bind the kinase hinge. -

Example: Synthesis of Imidazo[4,5-b]pyridines . 2-chloro-3-nitropyridine derivatives are reacted with amines, reduced, and cyclized.[1]

Antibacterial Agents (DNA Gyrase)

Derivatives of 4-nitro-3-pyridinecarboxylic acid have shown promise as DNA gyrase inhibitors.[1]

-

Mechanism: The carboxylic acid coordinates with the

ions in the active site, while the nitro group (or its reduced derivatives) stacks with the DNA bases.

Toxicology Note: The Nitro Alert

-

Risk: Nitroaromatics are often flagged as structural alerts for genotoxicity (Ames positive) due to metabolic reduction to hydroxylamines.

-

Mitigation: In modern drug design, the nitro group is rarely the final pharmacophore. It is almost exclusively a synthetic handle. If a nitro group must remain, electron density must be tuned (e.g., by adding adjacent EWGs) to lower the reduction potential, or extensive Ames testing is required.

Quantitative Data: Physical Properties of Key Isomers

| Isomer | CAS Number | Melting Point (°C) | pKa (Acid) | Medicinal Relevance |

| 5-Nitro-2-pyridinecarboxylic acid | 30651-24-2 | 210-212 | ~3.5 | Precursor to thrombin inhibitors |

| 2-Chloro-5-nitropyridine | 4548-45-2 | 108-110 | N/A | Key intermediate for S_NAr |

| 4-Nitro-3-pyridinecarboxylic acid | 5835-26-7 | 155-157 | ~3.8 | DNA Gyrase scaffold |

References

-

Synthesis and Functionalization of 3-Nitropyridines. ResearchGate. [Link]

-

Nitropyridines in the Synthesis of Bioactive Molecules. MDPI Molecules. [Link]

- Synthesis of 4-nitro-3-hydroxyl-2-pyridine carboxylic acid.

-

Nucleophilic Acyl Substitution Reactions. Chemistry LibreTexts. [Link]

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers. Dove Medical Press. [Link]

Sources

An In-depth Technical Guide to a Key Pyridinecarboxylic Acid Derivative

A Note to the Reader: Initial research into the compound "2,6-dimethoxy-5-nitro-3-pyridinecarboxylic acid" did not yield sufficient data in publicly accessible scientific databases and literature. This suggests the compound may be novel, theoretical, or not extensively documented. To provide a comprehensive and scientifically rigorous guide within this chemical class, this document will focus on the well-characterized and foundational molecule, 2,6-Pyridinedicarboxylic Acid , also known as Dipicolinic Acid. This analogue serves as a valuable proxy, offering insights into the chemical behavior, synthesis, and applications relevant to substituted pyridinecarboxylic acids.

Abstract

2,6-Pyridinedicarboxylic acid (DPA) is a versatile heterocyclic compound with significant applications spanning microbiology, coordination chemistry, and organic synthesis. Its rigid structure and the presence of two carboxylic acid groups in a pincer-like configuration bestow unique chelating properties, most notably its role in the heat resistance of bacterial endospores. This guide provides an in-depth exploration of the physicochemical properties, synthesis, and diverse applications of DPA, tailored for researchers, scientists, and professionals in drug development and materials science.

Physicochemical Properties of 2,6-Pyridinedicarboxylic Acid

2,6-Pyridinedicarboxylic acid is a white, crystalline solid with the chemical formula C₇H₅NO₄.[1] Its molecular structure, featuring a pyridine ring with carboxylic acid groups at the 2 and 6 positions, is central to its chemical behavior.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅NO₄ | [1] |

| Molecular Weight | 167.12 g/mol | [1] |

| CAS Number | 499-83-2 | [2] |

| Appearance | White crystalline solid | |

| Melting Point | 248-250 °C (decomposes) | [3] |

| Solubility | Soluble in water and polar organic solvents | [2] |

The presence of both a basic nitrogen atom in the pyridine ring and acidic carboxylic acid groups makes DPA an amphoteric molecule. This dual nature is critical to its role as a versatile ligand in coordination chemistry.

Synthesis and Purification

The synthesis of 2,6-pyridinedicarboxylic acid is most commonly achieved through the oxidation of 2,6-lutidine (2,6-dimethylpyridine). This process leverages the relative stability of the pyridine ring to oxidation compared to the methyl groups.

Experimental Protocol: Oxidation of 2,6-Lutidine

This protocol outlines a common laboratory-scale synthesis of DPA. The causality behind the choice of reagents lies in the need for a strong oxidizing agent that can convert the methyl groups to carboxylic acids without degrading the pyridine ring. Potassium permanganate is a classic and effective choice for this transformation.

Step 1: Reaction Setup

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2,6-lutidine and a suitable solvent, such as water.

Step 2: Oxidation

-

Slowly add a solution of a strong oxidizing agent, such as potassium permanganate (KMnO₄), to the reaction mixture. The reaction is exothermic and should be controlled by cooling the flask in an ice bath.

-

The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate ion.

Step 3: Work-up and Isolation

-

Once the reaction is complete, the manganese dioxide (MnO₂) byproduct is removed by filtration.

-

The filtrate is then acidified with a mineral acid, such as hydrochloric acid (HCl), to a pH of approximately 3-4. This protonates the carboxylate groups, causing the 2,6-pyridinedicarboxylic acid to precipitate out of the solution.

Step 4: Purification

-

The crude product is collected by filtration and can be further purified by recrystallization from hot water.

This self-validating system relies on the significant change in solubility of DPA with pH. The product is soluble as its carboxylate salt in basic to neutral conditions and precipitates as the carboxylic acid in acidic conditions, allowing for effective isolation.

Caption: Workflow for the synthesis of 2,6-pyridinedicarboxylic acid.

Key Applications and Mechanisms

The utility of 2,6-pyridinedicarboxylic acid stems from its unique structural and chemical properties.

Role in Bacterial Spore Resistance

One of the most well-known roles of DPA is its contribution to the heat resistance of bacterial endospores, particularly in genera such as Bacillus and Clostridium. Inside the spore core, DPA chelates with calcium ions (Ca²⁺) to form a calcium dipicolinate complex.

Mechanism of Action:

-

Dehydration of the Spore Core: The Ca²⁺-DPA complex binds a significant amount of free water within the spore core. This dehydration reduces the mobility of macromolecules and increases their resistance to thermal denaturation.

-

Stabilization of DNA: The complex intercalates between the DNA bases, stabilizing the DNA against heat-induced damage.

Caption: Mechanism of DPA-mediated heat resistance in bacterial spores.

Coordination Chemistry and Analytical Applications

The ability of DPA to act as a chelating agent for various metal ions makes it a valuable ligand in coordination chemistry. It can form stable complexes with lanthanides and transition metals. This property is exploited in several analytical techniques. For instance, the terbium(III)-dipicolinate complex exhibits strong luminescence, which is used as a sensitive assay for the detection of DPA and, by extension, for the quantification of bacterial spores.

Organic Synthesis

As a difunctional molecule, 2,6-pyridinedicarboxylic acid serves as a versatile building block in organic synthesis. The carboxylic acid groups can be converted into a variety of other functional groups, such as esters, amides, and acid chlorides, providing access to a wide range of more complex molecules, including potential pharmaceutical intermediates and ligands for catalysis.

Safety and Handling

2,6-Pyridinedicarboxylic acid is classified as an irritant. It can cause skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.

Conclusion

2,6-Pyridinedicarboxylic acid is a molecule of significant scientific interest due to its fundamental role in microbiology and its broad utility in chemical synthesis and analytical sciences. Its well-defined structure and predictable reactivity make it an excellent model compound for studying the properties of substituted pyridinecarboxylic acids. For researchers in drug discovery and materials science, an understanding of the principles governing the synthesis and behavior of DPA provides a solid foundation for the design and development of novel compounds with tailored functionalities.

References

-

ChemBK. (2024, April 9). 2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)-1,4-dihydroxypyridine-3-carboxylic acid Request for Quotation. Retrieved from [Link]

-

Inxight Drugs. 2,6-DIMETHYL-5-METHOXYCARBONYL-4-(3-NITROPHENYL)-1,4-DIHYDROPYRIDINE-3-CARBOXYLIC ACID. Retrieved from [Link]

-

National Institute of Standards and Technology. Styrene. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. Methyl 2,6-dimethyl-4-(3-nitrophenyl)-3-carboxy-5-pyridinecarboxylate. Retrieved from [Link]

-

National Institute of Standards and Technology. Styrene. Retrieved from [Link]

-

PubChem. (2H8)Styrene. Retrieved from [Link]

-

Wikipedia. Pyridinedicarboxylic acid. Retrieved from [Link]

-

Ataman Kimya. PYRIDINE-2,6-DICARBOXYLIC ACID (DIPICOLINIC ACID). Retrieved from [Link]

-

PubChem. 2,6-Dimethylpyridine-3,5-dicarboxylic acid. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (2021). Toxicological Profile for Nitrobenzene. U.S. Department of Health and Human Services. Retrieved from [Link]

-

PubChem. CID 56632080. Retrieved from [Link]

Sources

Technical Guide: Solubility Profile and Handling of 2,6-Dimethoxy-5-nitropyridine-3-carboxylic Acid in DMSO

This guide details the solubility profile, physicochemical properties, and handling protocols for 2,6-Dimethoxy-5-nitropyridine-3-carboxylic acid (CAS: 685879-38-3).

Executive Summary

2,6-Dimethoxy-5-nitropyridine-3-carboxylic acid is a critical heterocyclic intermediate used primarily in the synthesis of c-Met kinase inhibitors and other pharmaceutical agents. While sparingly soluble in water and non-polar organic solvents (e.g., hexane), it exhibits high solubility in Dimethyl Sulfoxide (DMSO) .

This guide provides the structural basis for this solubility, safety protocols for handling nitro-pyridine derivatives, and a standardized workflow for preparing stock solutions.

Physicochemical Characterization

| Property | Data |

| Chemical Name | 2,6-Dimethoxy-5-nitropyridine-3-carboxylic acid |

| CAS Number | 685879-38-3 |

| Molecular Formula | C₈H₈N₂O₆ |

| Molecular Weight | 228.16 g/mol |

| Appearance | Pale yellow to yellow crystalline powder |

| pKa (Predicted) | ~3.5 (Carboxylic acid moiety) |

| LogP (Predicted) | ~1.2 (Moderate lipophilicity) |

| Solubility Class (DMSO) | Freely Soluble (>50 mg/mL estimated) |

Structural Basis for DMSO Solubility

The high solubility in DMSO is driven by three molecular interactions:

-

Dipole-Dipole Interactions: The highly polar sulfoxide group of DMSO (

) interacts strongly with the electron-withdrawing nitro group ( -

Hydrogen Bonding: DMSO acts as a strong H-bond acceptor, stabilizing the carboxylic acid proton (

) at position 3, effectively breaking the crystal lattice energy. -

Dielectric Constant: DMSO’s high dielectric constant (

) supports the solvation of the polar pyridine ring, which is electron-deficient due to the nitro group but stabilized by the electron-donating methoxy groups.

Experimental Protocols

Protocol A: Preparation of 100 mM Stock Solution

Target Concentration: ~22.8 mg/mL (Standard for High-Throughput Screening or NMR).

Materials:

-

Compound: 22.8 mg

-

Solvent: Anhydrous DMSO (Grade: ≥99.9%)

-

Vessel: Amber glass vial (protects nitro group from photodegradation)

Procedure:

-

Weigh 22.8 mg of the compound into a tared 4 mL amber vial.

-

Add 500 µL of DMSO initially.

-

Vortex for 30 seconds. The solution should turn clear yellow.

-

Note: If particulates remain, sonicate at 40 kHz for 2 minutes.

-

-

Add remaining DMSO to bring total volume to 1.0 mL .

-

Store at -20°C. (Stable for >6 months if kept anhydrous).

Protocol B: Saturation Solubility Determination (Shake-Flask Method)

Use this protocol if exact solubility limits are required for formulation.

Workflow Diagram:

Caption: Workflow for determining the thermodynamic solubility limit using the Shake-Flask method.

Troubleshooting & Stability

Crystallization/Precipitation

-

Issue: Solid precipitates upon adding the DMSO stock to an aqueous buffer (e.g., PBS).

-

Cause: The "Crash-out" effect. The compound is lipophilic (LogP ~1.2) and the carboxylic acid may be protonated (insoluble) at acidic pH.

-

Solution: Ensure the final aqueous buffer pH is >7.4 . The deprotonated carboxylate anion (

) is highly water-soluble.

Chemical Stability

-

Decarboxylation: Nitro-pyridine carboxylic acids can decarboxylate at high temperatures (>100°C). Do not heat DMSO solutions above 60°C to accelerate dissolution.

-

Nucleophilic Attack: DMSO is generally inert, but avoid mixing with strong bases (e.g., NaH, strong alkoxides) in DMSO, as the nitro group activates the ring for nucleophilic aromatic substitution (SNAr), potentially displacing a methoxy group.

Safety & Handling (E-E-A-T)

Hazard Identification:

-

Nitro Group: Potential for energetic decomposition if heated dry.

-

DMSO Permeability: DMSO readily penetrates skin and carries dissolved compounds into the bloodstream.

Mandatory PPE:

-

Nitrile Gloves (Double-gloving recommended).

-

Chemical Safety Goggles.

-

Fume Hood (to contain potential dust).

Disposal:

-

Dispose of DMSO solutions in Halogenated Organic Waste (due to the heterocyclic nitrogen/nitro nature) or Non-Halogenated depending on local EHS regulations for nitrogenous compounds. Do not pour down the drain.

References

-

Synthesis Context: Mughal, A. et al. (2013).[1] "c-Met inhibitors."[1] Infectious Agents and Cancer, 8:13. (Describes the synthesis of 2,6-dimethoxy-5-nitropyridine-3-carboxylic acid as an intermediate). Available at: [Link]

- General Solubility of Nicotinic Acid Derivatives: Goncalves, E. et al. (2012). "Mole fraction solubilities of pyridine-3-carboxylic acid...". Journal of Chemical Thermodynamics. (Establishes baseline solubility trends for pyridine carboxylic acids in DMSO).

Sources

A Technical Guide to 2,6-Dimethoxynicotinic Acid and Its 5-Nitro Derivative: A Comparative Analysis for Drug Discovery

This in-depth technical guide provides a comprehensive comparative analysis of 2,6-dimethoxynicotinic acid and its 5-nitro derivative for researchers, scientists, and drug development professionals. This document explores the nuanced differences in their chemical synthesis, physicochemical properties, reactivity, and potential applications, offering insights into the strategic utility of the nitro group in modifying the chemical landscape of the nicotinic acid scaffold.

Introduction: The Strategic Importance of the Nicotinic Acid Scaffold and Nitro-Functionalization

Nicotinic acid, a form of vitamin B3, and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The pyridine ring system offers a versatile platform for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The introduction of a nitro (-NO2) group, a potent electron-withdrawing moiety, dramatically alters the electronic and steric profile of the parent molecule. This guide will dissect the profound impact of nitration at the 5-position of 2,6-dimethoxynicotinic acid, a transformation that unlocks novel chemical reactivity and potential biological activities. Understanding these differences is paramount for the rational design of new chemical entities in drug discovery programs.

Synthesis and Structural Elucidation

The synthetic pathways to 2,6-dimethoxynicotinic acid and its 5-nitro derivative are distinct, reflecting the directing effects of the substituents on the pyridine ring.

Synthesis of 2,6-Dimethoxynicotinic Acid

A common and efficient route to 2,6-dimethoxynicotinic acid begins with the readily available 2,6-dichloronicotinic acid. The two chlorine atoms are susceptible to nucleophilic aromatic substitution (SNAr) by methoxide ions.

Experimental Protocol: Synthesis of 2,6-Dimethoxynicotinic Acid from 2,6-Dichloronicotinic Acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,6-dichloronicotinic acid (1.0 eq) in anhydrous methanol.

-

Nucleophilic Substitution: To the solution, add a solution of sodium methoxide in methanol (2.5 eq) dropwise at room temperature.

-

Reaction Progression: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and carefully neutralize with an aqueous solution of hydrochloric acid until the pH is approximately 3-4.

-

Isolation: The product, 2,6-dimethoxynicotinic acid, will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the pure compound.

Synthesis of 5-Nitro-2,6-dimethoxynicotinic Acid

The synthesis of the 5-nitro derivative is achieved through the electrophilic nitration of 2,6-dimethoxynicotinic acid. The methoxy groups at the 2- and 6-positions are activating and ortho-, para-directing. However, the pyridine nitrogen is deactivating. The nitration is expected to occur at the 5-position, which is para to the 2-methoxy group and meta to the 6-methoxy and the carboxylic acid group.

Experimental Protocol: Nitration of 2,6-Dimethoxynicotinic Acid

-

Reaction Setup: In a three-necked round-bottom flask equipped with a thermometer, a dropping funnel, and a mechanical stirrer, carefully add concentrated sulfuric acid.

-

Substrate Addition: Cool the sulfuric acid to 0-5 °C in an ice-salt bath. Slowly add 2,6-dimethoxynicotinic acid (1.0 eq) portion-wise, ensuring the temperature does not exceed 10 °C.

-

Nitrating Agent Addition: Once the starting material is completely dissolved, begin the dropwise addition of concentrated nitric acid (1.1 eq) while maintaining the internal temperature between 0-5 °C.[2]

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction by TLC.

-

Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. A precipitate of 5-nitro-2,6-dimethoxynicotinic acid will form.

-

Isolation and Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum. Recrystallization from a suitable solvent, such as aqueous ethanol, can be performed for further purification.

Comparative Physicochemical Properties

The introduction of the nitro group at the 5-position significantly impacts the physicochemical properties of the nicotinic acid scaffold. A summary of these properties is presented in the table below.

| Property | 2,6-Dimethoxynicotinic Acid | 5-Nitro-2,6-dimethoxynicotinic Acid |

| Molecular Formula | C8H9NO4 | C8H8N2O5 |

| Molecular Weight | 183.16 g/mol [3] | 228.16 g/mol |

| Appearance | White to pale yellow crystalline powder[3] | Yellow solid |

| Melting Point | 140-144 °C[3] | Expected to be higher than the parent compound |

| Boiling Point | 293.1 °C (Predicted)[3] | Expected to be higher than the parent compound |

| Solubility | Sparingly soluble in water, soluble in methanol and N,N-Dimethylformamide.[4] | Expected to have lower solubility in non-polar solvents and potentially higher solubility in polar aprotic solvents. |

| pKa | Estimated to be around 3-4 | Expected to be lower (more acidic) due to the electron-withdrawing nitro group. |

Spectroscopic Analysis: A Comparative Overview

The structural differences between the two compounds are clearly reflected in their spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2,6-Dimethoxynicotinic Acid:

-

¹H NMR: The spectrum is expected to show two distinct signals for the aromatic protons, likely doublets, and two singlets for the two methoxy groups.

-

¹³C NMR: The spectrum will display signals for the two aromatic CH carbons, the four quaternary carbons of the pyridine ring, the two methoxy carbons, and the carboxylic acid carbon.

5-Nitro-2,6-dimethoxynicotinic Acid:

-

¹H NMR: The presence of the nitro group will deshield the remaining aromatic proton, causing a downfield shift in its signal.

-

¹³C NMR: The electron-withdrawing nitro group will cause a downfield shift for the carbon atom to which it is attached (C5) and influence the chemical shifts of the other ring carbons.

Infrared (IR) Spectroscopy

The most significant difference in the IR spectra will be the presence of strong absorption bands corresponding to the nitro group in the 5-nitro derivative.

-

2,6-Dimethoxynicotinic Acid: The spectrum will be characterized by O-H stretching of the carboxylic acid, C-H stretching of the aromatic ring and methoxy groups, C=O stretching of the carboxylic acid, and C-O stretching of the methoxy groups.[5]

-

5-Nitro-2,6-dimethoxynicotinic Acid: In addition to the characteristic peaks of the parent compound, the spectrum will exhibit strong asymmetric and symmetric stretching vibrations for the N-O bonds of the nitro group, typically in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[6]

Ultraviolet-Visible (UV-Vis) Spectroscopy

The introduction of the nitro group, a strong chromophore, will lead to a significant bathochromic (red) shift in the UV-Vis absorption spectrum of the 5-nitro derivative compared to the parent compound. This is due to the extension of the conjugated π-system.

Chemical Reactivity: The Influence of the Nitro Group

The nitro group profoundly alters the reactivity of the nicotinic acid ring, creating a dichotomy between electrophilic and nucleophilic aromatic substitution reactions.

Caption: Comparative reactivity of the two nicotinic acid derivatives.

Electrophilic Aromatic Substitution

-

2,6-Dimethoxynicotinic Acid: The electron-donating methoxy groups activate the ring towards electrophilic attack, as demonstrated by its nitration to form the 5-nitro derivative.

-

5-Nitro-2,6-dimethoxynicotinic Acid: The strongly electron-withdrawing nitro group, coupled with the deactivating effect of the pyridine nitrogen and the carboxylic acid, renders the ring highly deactivated towards further electrophilic substitution.

Nucleophilic Aromatic Substitution (SNAr)

-

2,6-Dimethoxynicotinic Acid: The electron-rich nature of the ring makes it generally unreactive towards nucleophilic attack.

-

5-Nitro-2,6-dimethoxynicotinic Acid: The nitro group significantly activates the pyridine ring for nucleophilic aromatic substitution. This is a cornerstone of nitropyridine chemistry, allowing for the introduction of a wide range of nucleophiles at positions ortho and para to the nitro group. This opens up a vast chemical space for derivatization.

Reactivity of the Nitro Group

The nitro group itself is a versatile functional handle. It can be readily reduced to an amino group using various reagents such as SnCl₂/HCl or catalytic hydrogenation. This transformation is of immense importance in medicinal chemistry, as the resulting aminopyridine is a key building block for many pharmaceuticals.

Applications in Drug Development

Both 2,6-dimethoxynicotinic acid and its 5-nitro derivative serve as valuable building blocks in the synthesis of biologically active molecules.

Caption: Drug development pathways for the two compounds.

-

2,6-Dimethoxynicotinic Acid Derivatives: The core structure has been explored for its potential in developing agents for metabolic disorders.[7] Its derivatives can be synthesized to target various enzymes and receptors.

-

5-Nitro-2,6-dimethoxynicotinic Acid as a Precursor: The true potential of the 5-nitro derivative lies in its role as a versatile intermediate. The activated pyridine ring allows for the synthesis of complex molecules through nucleophilic substitution. Furthermore, the reduction of the nitro group to an amine provides a crucial entry point for the synthesis of a wide range of compounds with potential antimicrobial, anticancer, and antiviral activities.[8] The introduction of the nitro group is a key step in the synthesis of many pharmaceuticals.

Conclusion

The nitration of 2,6-dimethoxynicotinic acid to its 5-nitro derivative is a transformative step that dramatically alters the compound's physicochemical properties and chemical reactivity. While the parent compound serves as a valuable scaffold, the introduction of the nitro group unlocks a rich and diverse chemical space for drug discovery. The activation towards nucleophilic aromatic substitution and the potential for reduction to the corresponding amine make 5-nitro-2,6-dimethoxynicotinic acid a highly valuable intermediate for the synthesis of novel therapeutic agents. This comparative analysis underscores the strategic importance of nitro-functionalization in expanding the chemical toolbox for medicinal chemists.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 24). Exploring the Synthesis and Applications of 2,6-Dichloronicotinic Acid. Retrieved from [Link]

-

Muravev, A. A., Ovsyannikov, A. S., Konorov, G. V., & Antipin, I. S. (n.d.). Top: Simulated UV/Vis spectra of 2-6 (black, dashed) and 2-7 (blue, solid) in CH 2 Cl 2 derived from TD-DFT calculations, with oscillator strengths shown as black (2-6) and blue (2-7) vertical lines. Bottom: Electronic transitions corresponding to the bands of the calculated spectrum, along with their percentage contributions to the absorption. ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Dimethoxybenzoic Acid. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Dichloronicotinic acid. Retrieved from [Link]

-

NIU Department of Chemistry and Biochemistry. (n.d.). IR Absorption Frequencies. Retrieved from [Link]

-

From 2,6-Dichloronicotinic Acid to Thiopeptide Cores | Request PDF. (2025, August 6). ResearchGate. Retrieved from [Link]

-

(A) 1 H-NMR and (B) 13 C-NMR spectra of Peak 2 from Fraction 6 of the... - ResearchGate. (n.d.). Retrieved from [Link]

-

ADMET and Solubility Analysis of New 5-Nitroisatine-Based Inhibitors of CDK2 Enzymes. (2023, November 10). Retrieved from [Link]

-

Avantor. (n.d.). 2,6-Dimethoxynicotinic acid 99%. Retrieved from [Link]

-

UV-VIS of 2,6-dimethoxy benzoquinone. a) UV-VIS kinetic spectra of 10... - ResearchGate. (n.d.). Retrieved from [Link]

-

SIELC Technologies. (n.d.). UV-Vis Spectrum of 2,5-dihydroxybenzoic Acid. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). 6-hydroxynicotinic acid. Retrieved from [Link]

-

Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC. (n.d.). Retrieved from [Link]

-

Nitration of Substituted Aromatic Rings and Rate Analysis. (n.d.). Retrieved from [Link]

-

NITRATION OF PHENOLIC COMPOUNDS BY ANTIMONY NITRATE - SID. (2010, July 15). Retrieved from [Link]

-

Nitration of 2,6,8,12-Tetraacetyl-2,4,6,8,10,12-Hexaazaisowurtzitane Derivatives - PMC. (2022, November 8). Retrieved from [Link]

-

IS NIR Spectra. (n.d.). Retrieved from [Link]

-

15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene - PMC. (2017, July 19). Retrieved from [Link]

-

Drug Discovery Applications of Nitroso (Hetero)Arene Derivatives - PMC - NIH. (2025, October 9). Retrieved from [Link]

-

The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems - SvedbergOpen. (2025, March 25). Retrieved from [Link]

-

PubChem. (n.d.). 5-Nitroquinoline. Retrieved from [Link]

-

NITRATION OF PYRIDINE-2,6-DIAMINES - European Patent Office - EP 0873314 B1 - Googleapis.com. (n.d.). Retrieved from [Link]

-

13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry - NC State University Libraries. (n.d.). Retrieved from [Link]

-

2',6'-Dimethoxyacetophenone - the NIST WebBook. (n.d.). Retrieved from [Link]

-

2,6-Dihydroxyisonicotinic acid - the NIST WebBook. (n.d.). Retrieved from [Link]

-

5 - BJOC - Search Results. (n.d.). Retrieved from [Link]

-

13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0272214) - NP-MRD. (n.d.). Retrieved from [Link]

-

Methyl ester hydrolysis - ChemSpider Synthetic Pages. (n.d.). Retrieved from [Link]

-

Step A: Preparation of Methyl 2,6-dihydroxybenzoate - PrepChem.com. (n.d.). Retrieved from [Link]

-

Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Retrieved from [Link]

-

2,6-dimethylpyridine - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

FTIR spectra of 2, 6-pyridine dicarboxylic acid ligand, and Eu-MOF sample - ResearchGate. (n.d.). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. echemi.com [echemi.com]

- 4. echemi.com [echemi.com]

- 5. eng.uc.edu [eng.uc.edu]

- 6. IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry [niu.edu]

- 7. nbinno.com [nbinno.com]

- 8. Page loading... [wap.guidechem.com]

Strategic Sourcing and Application of 2,6-Dimethoxy-5-nitropyridine-3-carboxylic acid (CAS 685879-38-3) in Kinase Inhibitor Development

Executive Summary

In the highly competitive landscape of small-molecule oncology drug discovery, the selection of highly functionalized heterocyclic building blocks dictates both the metabolic stability and the target affinity of the final active pharmaceutical ingredient (API). 2,6-Dimethoxy-5-nitropyridine-3-carboxylic acid (CAS 685879-38-3) has emerged as a critical intermediate, particularly in the synthesis of receptor tyrosine kinase (RTK) inhibitors targeting the c-Met pathway [1].

This technical whitepaper provides an in-depth analysis of the mechanistic utility, synthetic integration, self-validating quality control (QC) protocols, and supply chain economics surrounding this specific pyridine derivative. It is designed to equip medicinal chemists and procurement scientists with the actionable intelligence required to source and utilize this compound effectively.

Mechanistic Utility in Drug Design

The architectural value of 2,6-dimethoxy-5-nitropyridine-3-carboxylic acid lies in its highly specific substitution pattern, which serves multiple causal functions in drug design:

-

2,6-Dimethoxy Groups: These electron-donating groups serve a dual purpose. First, they sterically shield the vulnerable C2 and C6 positions of the pyridine ring, significantly reducing susceptibility to oxidative metabolism by hepatic CYP450 enzymes. Second, they modulate the basicity (pKa) of the pyridine nitrogen, optimizing the molecule's hydrogen-bonding profile when interacting with the hinge region of a kinase domain.

-

3-Carboxylic Acid: This moiety acts as the primary vector for structural extension. It allows for facile activation and subsequent amide bond formation, linking the pyridine core to various solvent-exposed or activation-loop-binding appendages.

-

5-Nitro Group: The strongly electron-withdrawing nitro group stabilizes the electron-rich pyridine ring against electrophilic degradation. More importantly, it serves as a masked amine. Post-coupling, the nitro group can be orthogonally reduced to an aniline derivative, providing a nucleophilic handle for the installation of urea or secondary amide motifs critical for binding to the DFG-out conformation of kinases [1].

Synthetic Integration Workflow

The conversion of 2,6-dimethoxynicotinic acid to its 5-nitro derivative, followed by its integration into a larger c-Met inhibitor framework, requires precise control over reaction conditions to prevent decarboxylation or ether cleavage.

Synthesis workflow of c-Met inhibitor precursors using CAS 685879-38-3.

Step-by-Step Methodology: Activation and Coupling

To utilize CAS 685879-38-3 in library synthesis, the carboxylic acid must be activated. The following protocol is a self-validating system designed to maximize yield while preventing degradation.

-

Activation (Acyl Chloride Formation): Suspend 1.0 eq of 2,6-dimethoxy-5-nitropyridine-3-carboxylic acid in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Add 0.05 eq of anhydrous dimethylformamide (DMF), followed by the dropwise addition of 1.5 eq of thionyl chloride (

) at 0°C.-

Causality: DMF reacts with

to form the Vilsmeier-Haack reagent, a highly electrophilic intermediate that accelerates the conversion of the acid to the acyl chloride. Performing this at 0°C minimizes the risk of exothermic degradation of the methoxy groups.

-

-

Solvent Evaporation: Once LC-MS confirms the consumption of the starting material (via methanol quench to observe the methyl ester), concentrate the mixture under reduced pressure. Co-evaporate twice with anhydrous toluene.

-

Causality: Residual

or generated HCl will aggressively protonate the incoming amine nucleophile in the next step, rendering it inactive and drastically reducing coupling yields. Toluene acts as an azeotropic agent to ensure complete removal of volatiles.

-

-

Amide Coupling: Dissolve the crude acyl chloride in anhydrous tetrahydrofuran (THF). Add 1.2 eq of the target amine and 2.5 eq of triethylamine (TEA). Stir at room temperature for 4 hours.

-

Causality: TEA serves as an acid scavenger, neutralizing the HCl byproduct formed during the C-N bond formation, thereby maintaining the nucleophilicity of the amine.

-

Quality Control & Self-Validating Analytical Protocols

Relying solely on a supplier's Certificate of Analysis (CoA) introduces unacceptable risk into the drug development pipeline. Incoming batches of CAS 685879-38-3 must be subjected to a self-validating QC loop before entering the synthetic queue.

-

High-Resolution Mass Spectrometry (HRMS-ESI): Run the sample in negative ionization mode. You must observe a dominant peak at m/z 227.03 [M-H]⁻.

-

Validation Logic: The absence of an m/z 213 peak confirms that the methoxy groups have not undergone unintended demethylation during the supplier's nitration step.

-

-

H NMR (DMSO-

-

Validation Logic: The presence of only one aromatic singlet definitively proves that the supplier achieved regioselective nitration at the C5 position. If a mixture of isomers is present, multiple aromatic signals will be observed, indicating a failed purification by the vendor.

-

Supply Chain Economics & Sourcing Strategy

The commercial availability of 2,6-dimethoxy-5-nitropyridine-3-carboxylic acid varies significantly based on the required scale and purity. Because it is a specialized intermediate rather than a bulk commodity solvent, pricing is highly dependent on the supplier's synthetic route efficiency and inventory model [2].

Supplier Tier and Pricing Analysis

| Supplier Tier | Purity Specification | Typical Lead Time | Est. Cost (USD/g) | Strategic Use Case |

| Tier 1: Global Catalog (e.g., Sigma-Aldrich, Enamine) | >98% (NMR/LCMS verified) | 1 - 2 Weeks | $120 - $180 | Initial SAR Studies: Ideal for rapid procurement where time-to-synthesis is prioritized over cost. |

| Tier 2: Specialty Scale-up (e.g., BLD Pharm, Ambeed) | >97% | 2 - 4 Weeks | $45 - $85 | Lead Optimization: Best balance of cost and quality for synthesizing 10-50g batches of advanced intermediates. |

| Tier 3: Custom Bulk (Direct synthesis via Asian CROs) | >95% (Requires internal purification) | 6 - 8 Weeks | $8 - $20 | Preclinical Scale-up: Necessary when moving a candidate into IND-enabling toxicology studies requiring >1kg of API. |